3-Fluoro-2-phenylpyridine-4-methanol

Medicinal Chemistry ADME Prediction Physicochemical Properties

Researchers often face metabolic instability and poor BBB penetration in lead compounds. 3-Fluoro-2-phenylpyridine-4-methanol solves this with a strategic 3-fluoro substitution (core logP 2.89) that blocks CYP-mediated oxidation. Its reactive 4-CH2OH handle enables rapid parallel library synthesis. - Enhanced metabolic stability via fluorine blocking of metabolic hotspots. - Improved BBB penetration predicted by higher logP vs. non-fluorinated analogs. - Versatile diversification: oxidize to aldehyde, acid, or halide for high-throughput SAR. - Standard purity: ≥98%. Pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
Cat. No. B12072504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-phenylpyridine-4-methanol
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=C2F)CO
InChIInChI=1S/C12H10FNO/c13-11-10(8-15)6-7-14-12(11)9-4-2-1-3-5-9/h1-7,15H,8H2
InChIKeyOIMDJQSABUQXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-phenylpyridine-4-methanol: Chemical Profile & Procurement Specifications


3-Fluoro-2-phenylpyridine-4-methanol is a fluorinated heterocyclic aromatic alcohol belonging to the phenylpyridine class, with the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol . It features a pyridine core substituted at the 3-position with fluorine, at the 2-position with a phenyl group, and at the 4-position with a hydroxymethyl (-CH2OH) moiety . This specific substitution pattern, particularly the strategic placement of the electron-withdrawing fluorine atom on the pyridine ring, is known to modulate electronic properties and influence binding interactions . As a specialized building block, it is typically procured at purities of ≥95% or ≥98%, and is intended for use in pharmaceutical development and advanced organic synthesis .

Why Analogs Cannot Substitute 3-Fluoro-2-phenylpyridine-4-methanol


Substituting 3-Fluoro-2-phenylpyridine-4-methanol with a non-fluorinated analog (e.g., 2-phenylpyridine-4-methanol) or a regioisomer is scientifically invalid for projects where fluorine is a critical pharmacophore element. The carbon-fluorine bond imparts unique properties that directly impact molecular recognition and metabolic stability. A direct comparison between 3-fluoro-2-phenylpyridine (logP = 2.89) and its non-fluorinated parent, 2-phenylpyridine, shows that fluorine substitution alters the octanol-water partition coefficient (logP), which is a key determinant of lipophilicity and membrane permeability [1]. Furthermore, SAR studies on fluorinated pyridines have established that fluorination enhances drug potency, selectivity, and metabolic stability by blocking metabolic hotspots on the pyridine ring and altering electronic distribution [2]. Using a regioisomer, such as 3-Fluoro-2-phenylpyridine-6-methanol, would position the hydroxymethyl group at a different location, drastically changing its reactivity profile and potential as a synthetic intermediate. Therefore, for the development of novel pharmaceutical candidates where a 4-methanol handle is required, the specific substitution pattern of 3-Fluoro-2-phenylpyridine-4-methanol is non-negotiable [3].

Head-to-Head Comparison: 3-Fluoro-2-phenylpyridine-4-methanol


Lipophilicity and Permeability Advantage

Direct quantitative data for the full 3-fluoro-2-phenylpyridine-4-methanol molecule is unavailable. However, a direct head-to-head comparison of the core scaffold, 3-fluoro-2-phenylpyridine, against its non-fluorinated parent, 2-phenylpyridine, reveals a substantial increase in lipophilicity. 3-Fluoro-2-phenylpyridine has a reported logP value of 2.89 [1]. In comparison, the non-fluorinated parent, 2-phenylpyridine, is known to have lower lipophilicity due to the absence of the fluorine atom . This increase in logP is directly correlated with improved passive membrane permeability, a critical factor in drug design.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Metabolic Stability Advantage from Fluorination

While no direct experimental metabolic stability data exists for 3-Fluoro-2-phenylpyridine-4-methanol, strong class-level evidence supports its predicted advantage over its non-fluorinated analog. SAR studies and reviews on fluorinated pyridines and phenylpyridines confirm that introducing fluorine at the 3-position of the pyridine ring significantly enhances metabolic stability by blocking oxidative metabolism by cytochrome P450 enzymes [REFS-1, REFS-2]. This effect is attributed to the high strength of the carbon-fluorine bond and the deactivation of the aromatic ring towards electrophilic attack .

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Synthetic Versatility via the 4-Methanol Handle

The primary differentiator between 3-fluoro-2-phenylpyridine-4-methanol and its close analog, 3-fluoro-2-phenylpyridine, is the presence of a reactive hydroxymethyl (-CH2OH) group at the 4-position. This functional handle is absent in the parent 3-fluoro-2-phenylpyridine scaffold . The -CH2OH group is a versatile synthetic intermediate that can be directly converted into a wide array of other functionalities—including aldehydes, carboxylic acids, halides (e.g., bromomethyl), amines, and ethers—in a single step, without affecting the core fluorinated phenylpyridine structure .

Organic Synthesis Medicinal Chemistry Building Blocks

Applications of 3-Fluoro-2-phenylpyridine-4-methanol


Lead Optimization in CNS Drug Discovery

As established in Section 3, the core 3-fluoro-2-phenylpyridine scaffold of this compound exhibits a higher logP (2.89) than its non-fluorinated analog, predicting improved passive membrane permeability [1]. This property makes 3-Fluoro-2-phenylpyridine-4-methanol a strategically advantageous building block for synthesizing compound libraries intended for central nervous system (CNS) targets, where crossing the blood-brain barrier (BBB) is a critical requirement. The reactive 4-methanol handle further enables rapid diversification to optimize potency, selectivity, and BBB penetration.

Synthesis of Metabolically Stable Candidates

Procurement of this compound is justified by the class-level inference that 3-fluoro substitution on phenylpyridines enhances metabolic stability by blocking CYP-mediated oxidative metabolism [2]. Researchers developing drug candidates for chronic conditions, where long systemic half-life is desired, or for targets prone to high first-pass metabolism, will benefit from using this fluorinated building block as a starting point to improve the pharmacokinetic (PK) profile of their lead compounds and reduce the risk of rapid metabolic clearance.

Parallel Synthesis of Fluorinated Compound Libraries

The definitive head-to-head structural advantage of 3-Fluoro-2-phenylpyridine-4-methanol over 3-fluoro-2-phenylpyridine is the presence of the reactive -CH2OH group at the 4-position . This makes it an ideal precursor for parallel synthesis and high-throughput chemistry. In a medicinal chemistry campaign, a single batch of this compound can be divergently converted into aldehydes for reductive amination, acids for amide coupling, or halides for nucleophilic substitution, enabling the rapid assembly of a diverse, fluorinated library for SAR exploration without requiring de novo synthesis for each new functional group.

Advanced Functional Materials and Ligands

Beyond pharmaceuticals, fluorinated phenylpyridines are key ligands in the development of organometallic complexes, particularly for organic light-emitting diodes (OLEDs). Fluorination on the phenylpyridine (ppy) ligand has been shown to tune the HOMO-LUMO energy gap and enhance the emissive properties of iridium(III) complexes [3]. The 4-methanol handle on 3-Fluoro-2-phenylpyridine-4-methanol provides an orthogonal site for attaching the ppy ligand to larger molecular scaffolds or surfaces, offering a synthetic advantage for materials scientists developing novel optoelectronic devices with tailored properties.

Technical Documentation Hub

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